molecular formula C16H24BNO4S B12086442 N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide

N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide

Cat. No.: B12086442
M. Wt: 337.2 g/mol
InChI Key: JPJORFSZGKCWHQ-UHFFFAOYSA-N
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Description

N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide is an organic compound that features both borate and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide typically involves nucleophilic substitution and amidation reactions. The starting materials often include 4-methylphenylboronic acid and cyclopropanesulfonyl chloride. The reaction conditions usually involve the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura reactions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide involves its ability to form stable complexes with various molecular targets. The borate group can interact with diols and other nucleophiles, while the sulfonamide group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide is unique due to the combination of borate and sulfonamide groups in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C16H24BNO4S

Molecular Weight

337.2 g/mol

IUPAC Name

N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide

InChI

InChI=1S/C16H24BNO4S/c1-11-6-7-12(18-23(19,20)13-8-9-13)10-14(11)17-21-15(2,3)16(4,5)22-17/h6-7,10,13,18H,8-9H2,1-5H3

InChI Key

JPJORFSZGKCWHQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NS(=O)(=O)C3CC3)C

Origin of Product

United States

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